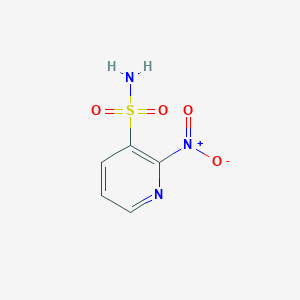

2-Nitropyridine-3-sulfonamide

Beschreibung

BenchChem offers high-quality 2-Nitropyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitropyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPFFCAPYLOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Nitropyridine-3-sulfonamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-nitropyridine-3-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth review of this important class of compounds, navigating from fundamental synthesis strategies to complex mechanisms of action and diverse pharmacological applications. We will explore the causal logic behind experimental designs, detail key protocols, and present a comprehensive analysis of structure-activity relationships. This document serves as a technical resource to empower researchers in the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the 2-Nitropyridine-3-sulfonamide Core

The pyridine ring is one of the most vital heterocyclic systems in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] When functionalized with both a nitro group and a sulfonamide moiety, the resulting scaffold gains unique electronic and steric properties that drive its biological activity. The electron-withdrawing nature of the nitro group at the 2-position enhances the reactivity of the pyridine ring, while the sulfonamide group at the 3-position is a well-established pharmacophore known for its ability to target key enzymes.[2][3]

Specifically, the sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its role in antibacterial agents and as a potent inhibitor of metalloenzymes, most notably carbonic anhydrases.[3][4] The strategic placement of these two functional groups on a pyridine core creates a class of molecules with significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will systematically dissect the chemistry and biology of these derivatives to provide a clear understanding of their current status and future promise.

Synthesis Strategies and Core Methodologies

The synthesis of 2-nitropyridine-3-sulfonamide derivatives typically hinges on the availability of key substituted pyridine intermediates. The most common and versatile starting material is 2-chloro-3-nitropyridine . This precursor allows for nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to building the sulfonamide linkage and introducing diversity.

A generalized synthetic pathway is outlined below. The logic behind this approach is its modularity; by starting with a common intermediate, a wide array of derivatives can be generated by simply varying the amine component in the final step.

Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for 2-nitropyridine-3-sulfonamide derivatives.

Protocol: Synthesis of a Representative 2-Nitropyridine-3-sulfonamide Derivative

This protocol describes a typical two-step synthesis starting from 2-amino-3-nitropyridine, which is another common precursor.[5]

Objective: To synthesize N-benzyl-2-nitropyridine-3-sulfonamide.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of purification steps and characterization checkpoints (TLC, NMR) to confirm the identity and purity of intermediates and the final product.

Step 1: Diazotization and Sulfonyl Chloride Formation

-

Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring into various other functionalities. Here, we convert the 2-amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

-

Procedure: a. Suspend 2-amino-3-nitropyridine (1 eq.) in a mixture of concentrated hydrochloric acid and acetic acid. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This forms the diazonium salt in situ. d. In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq.) as a catalyst. e. Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. f. Allow the reaction to warm to room temperature and stir for 2-3 hours. g. Pour the reaction mixture onto crushed ice. The product, 2-nitropyridine-3-sulfonyl chloride, will precipitate. h. Filter the solid, wash with cold water, and dry under vacuum. i. Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Sulfonamide Formation

-

Rationale: The sulfonyl chloride is a highly reactive electrophile. It readily reacts with primary or secondary amines to form a stable sulfonamide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

-

Procedure: a. Dissolve the crude 2-nitropyridine-3-sulfonyl chloride (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). b. Add triethylamine (1.5 eq.) to the solution. c. Add benzylamine (1.1 eq.) dropwise at room temperature. d. Stir the reaction mixture for 4-6 hours. e. Validation: Monitor the reaction by TLC until the starting sulfonyl chloride spot disappears. f. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate. g. Concentrate the solvent under reduced pressure to obtain the crude product. h. Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-nitropyridine-3-sulfonamide. i. Final Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism of Action and Biological Targets

The biological activity of 2-nitropyridine-3-sulfonamide derivatives is primarily driven by the sulfonamide moiety's ability to act as a potent zinc-binding group. This allows these compounds to target and inhibit various zinc-containing metalloenzymes.[4]

Carbonic Anhydrase Inhibition

The most extensively studied target for sulfonamides is the carbonic anhydrase (CA) enzyme family.[6][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are crucial in human physiology, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[6]

Mechanism: The sulfonamide group (R-SO₂NH₂) in its deprotonated, anionic form (R-SO₂NH⁻) acts as a mimic of the transition state of the CO₂ hydration reaction.[8] It coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water or hydroxide ion. This strong interaction effectively blocks the active site and inhibits the enzyme's catalytic activity.[8]

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3] Therefore, selective inhibitors from the 2-nitropyridine-3-sulfonamide class are highly sought after as anticancer agents.[8]

Other Potential Mechanisms

While CA inhibition is a primary mechanism, the diverse biological activities observed suggest other targets may be involved:

-

Antibacterial Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of folate, which is necessary for DNA synthesis and bacterial growth.[9][10]

-

Kinase Inhibition: The pyridine scaffold is common in many kinase inhibitors. It is plausible that certain 2-nitropyridine-3-sulfonamide derivatives could interact with the ATP-binding pocket of various protein kinases involved in cancer cell signaling.

-

Antiparasitic Activity: Some sulfonamides have shown activity against parasites like Leishmania donovani. The mechanism may involve inducing oxidative stress (generation of reactive oxygen species and nitric oxide) in macrophages and modulating the host immune response.[11][12][13]

Pharmacological Applications

The versatile nature of the 2-nitropyridine-3-sulfonamide scaffold has led to its exploration in numerous therapeutic areas.

Anticancer Activity

This is one of the most promising applications. The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) is a key strategy.[3] By inhibiting these enzymes, the derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and sensitizing them to conventional therapies.[8] Furthermore, some sulfonamides have been shown to induce cell cycle arrest, inhibit angiogenesis, and activate tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism.[14][15]

Antimicrobial and Antiparasitic Activity

The classic antibacterial mechanism of folate synthesis inhibition makes these compounds candidates for developing new antibiotics, especially against resistant strains.[10][16][17] Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria.[17] Additionally, specific derivatives have shown potent activity against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis, by inducing host-mediated parasiticidal mechanisms.[11][12] For instance, the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) was active against both promastigote and intracellular amastigote forms of the parasite.[11][12]

Other Therapeutic Areas

-

Anti-inflammatory: Certain sulfonamide derivatives have been synthesized and evaluated for anti-inflammatory properties.[18]

-

Urease Inhibition: Derivatives have been developed as potential urease inhibitors for treating gastric diseases caused by Helicobacter pylori.[1]

-

Neurological Disorders: Sulfonamides have been investigated for their potential in treating Alzheimer's disease, partly through the inhibition of acetylcholinesterase (AChE).[18][19]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 2-nitropyridine-3-sulfonamide derivatives, SAR studies have revealed several key principles.[19][20][21]

| Structural Position | Modification | Impact on Activity | Rationale / Causality |

| Sulfonamide Nitrogen (N1) | Substitution with various aromatic, heteroaromatic, or aliphatic groups | High Impact. This is the primary point for introducing diversity to modulate potency, selectivity, and physicochemical properties. | The "tail" attached to the N1 nitrogen can form additional interactions (hydrogen bonds, hydrophobic interactions) with residues outside the enzyme's active site, significantly influencing isoform selectivity.[8] |

| Pyridine Ring | Introduction of additional substituents (e.g., halogens, methoxy groups) | Moderate Impact. Can fine-tune electronic properties and steric bulk. | Electron-donating groups (like -OCH₃) or electron-withdrawing groups (halogens) can alter the pKa of the sulfonamide and the overall reactivity of the molecule, affecting binding affinity.[22] |

| Nitro Group (at C2) | Replacement or modification | High Impact. The nitro group is a strong electron-withdrawing group. | This group is critical for activating the pyridine ring for synthesis via SNAr. Its removal or replacement would drastically alter the electronic character and likely the binding mode and potency of the molecule. |

Future Perspectives and Conclusion

The 2-nitropyridine-3-sulfonamide scaffold continues to be a highly fertile ground for drug discovery. Its proven ability to target fundamental biological enzymes like carbonic anhydrases, combined with its synthetic tractability, ensures its relevance for years to come.

Future research should focus on:

-

Improving Isoform Selectivity: Designing derivatives that can selectively inhibit specific CA isoforms (e.g., CA IX over CA II) to minimize off-target effects and improve the therapeutic window, particularly for anticancer applications.

-

Multi-Target Ligands: Developing single molecules that can modulate multiple targets, such as dual CA and kinase inhibitors, which could be highly effective in complex diseases like cancer.[18]

-

Exploring New Mechanisms: Moving beyond CA inhibition to fully characterize how these derivatives interact with other biological systems to uncover novel therapeutic applications.

References

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

- Preparation method of 2-amino-3-nitro pyridine. Patsnap.

-

3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

-

Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. National Center for Biotechnology Information. Available at: [Link]

-

Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. Available at: [Link]

-

Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Center for Biotechnology Information. Available at: [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information. Available at: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available at: [Link]

-

Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Royal Society of Chemistry Publishing. Available at: [Link]

-

activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Dove Medical Press. Available at: [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available at: [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

-

Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]

- 16. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: Safety Analysis & Handling of 2-Nitropyridine-3-sulfonamide

Executive Summary

This guide provides a comprehensive safety analysis of 2-Nitropyridine-3-sulfonamide , a specialized heterocyclic intermediate likely utilized in the synthesis of bioactive sulfonamide derivatives (e.g., antibacterial agents, carbonic anhydrase inhibitors).

Critical Safety Notice: While specific commercial Safety Data Sheets (SDS) are widely available for its isomer (3-Nitropyridine-2-sulfonamide, CAS 75903-50-3), the specific isomer 2-Nitropyridine-3-sulfonamide is often a custom-synthesized research chemical. Consequently, this guide utilizes Read-Across Toxicology and Functional Group Analysis (Structure-Activity Relationship) to establish a precautionary safety profile.

Key Hazards Identified:

-

Energetic Instability: The presence of a nitro group (

) on a pyridine ring introduces potential shock sensitivity and thermal instability. -

Sensitization: The sulfonamide moiety (

) is a known structural alert for skin and respiratory sensitization (H317, H334). -

Acute Toxicity: Pyridine derivatives often exhibit specific organ toxicity (liver/kidney) and CNS depression.

Chemical Identification & Physicochemical Profiling

| Property | Data / Prediction |

| Chemical Name | 2-Nitropyridine-3-sulfonamide |

| Common Synonyms | 3-Sulfamoyl-2-nitropyridine; 2-Nitro-3-pyridinesulfonamide |

| Molecular Formula | |

| Molecular Weight | 203.18 g/mol |

| CAS Number (Analog) | 75903-50-3 (Refers to the 3-nitro-2-sulfonamide isomer; use as proxy) |

| Physical State | Solid (Likely crystalline powder, yellow to pale orange) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; potentially soluble in dilute base.[1] |

| pKa (Predicted) | ~9.0–10.0 (Sulfonamide NH), Pyridine N is weakly basic but deactivated by |

Structural Hazard Analysis

The molecule combines an electron-withdrawing nitro group with a sulfonamide group on a pyridine core.

-

Nitro Group (

): Deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity correlates with skin irritation and potential mutagenicity (DNA intercalation/alkylation). -

Sulfonamide Group (

): Primary amine nature of the sulfonamide can lead to crystallization in kidneys if ingested/absorbed (analogous to sulfamethoxazole).

Hazard Identification (GHS Classification)

Based on QSAR (Quantitative Structure-Activity Relationship) and analog data from 2-Nitropyridine and Benzenesulfonamide, the following GHS classifications are assigned under the Precautionary Principle .

GHS Label Elements[2][3][4][5]

-

Signal Word: WARNING (Potential DANGER if energetic data confirms instability)

-

Pictograms:

- (Irritant/Sensitizer)

- (Systemic Toxicity)

Hazard Statements (H-Codes)

| Code | Classification | Justification |

| H302 | Harmful if swallowed | Pyridine derivatives typically show oral LD50 < 2000 mg/kg. |

| H315 | Causes skin irritation | Acidic nature of sulfonamide + nitro-pyridine reactivity. |

| H317 | May cause an allergic skin reaction | High Confidence: Sulfonamide moiety is a known sensitizer. |

| H319 | Causes serious eye irritation | Crystalline solids with acidic protons are mechanical and chemical irritants. |

| H335 | May cause respiratory irritation | Dust inhalation risk. |

| H341 | Suspected of causing genetic defects | Nitroarenes are frequently Ames positive (mutagenic). |

Energetic & Stability Assessment

Crucial Warning: Nitro-pyridines are precursors to high-energy materials. The proximity of the nitro group to the ring nitrogen can destabilize the molecule.

Experimental Validation Protocol

Before scaling up any reaction involving >5g of this compound, the following stability tests are mandatory :

-

DSC (Differential Scanning Calorimetry):

-

Run from 30°C to 400°C at 5°C/min.

-

Fail Criteria: Any exotherm onset < 200°C or energy release > 500 J/g requires "Energetic Material" handling protocols (blast shields, remote handling).

-

-

Friction/Impact Sensitivity:

-

Treat as potentially shock-sensitive until proven otherwise. Do not grind in a mortar and pestle; use solution-based mixing where possible.

-

Handling & Exposure Controls

Visual Workflow: Safety Logic

The following diagram outlines the decision matrix for handling this compound based on scale and hazard data.

Caption: Figure 1: Risk-based decision matrix for handling nitro-pyridine sulfonamides. Note the mandatory DSC checkpoint for scale-up.

Specific PPE Recommendations[3][5]

-

Respiratory: If dust generation is likely and outside a fume hood, use a P3 (High Efficiency) particulate respirator.

-

Dermal:

-

Standard: Nitrile gloves (0.11 mm) are generally sufficient for incidental splash.

-

High Risk:[2] For dissolved solutions (e.g., in DMSO), use Silver Shield/Laminate gloves, as nitro compounds can permeate nitrile.

-

-

Eyes: Chemical splash goggles. Contact lenses should not be worn when handling dusts.

Toxicology & Mechanism of Action

Mechanism of Toxicity[3]

-

Haptenization (Sensitization): The sulfonamide group can be metabolized to a reactive hydroxylamine or nitroso intermediate. These electrophiles bind to cellular proteins (haptens), triggering an immune response (T-cell mediated). This is the mechanism behind Stevens-Johnson Syndrome (SJS) in clinical settings.

-

Reductive Metabolism: The nitro group (

) can be enzymatically reduced to an amine (

Biological Pathway Visualization

Caption: Figure 2: Predicted metabolic activation pathways leading to genotoxicity and hypersensitivity.

Emergency Response & Waste Management

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide allergy), administer oxygen and seek emergency medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance transdermal absorption of the nitro compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

Spill Cleanup (Solid)

-

Isolate: Evacuate non-essential personnel.

-

Wet Method: Dampen the solid with a compatible inert solvent (e.g., water or PEG-400) to prevent dust and reduce shock sensitivity.

-

Collection: Use anti-static, non-sparking tools (plastic scoops, not metal).

-

Decontamination: Wipe surfaces with 10% NaOH solution (to hydrolyze/solubilize) followed by water.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).

-

Segregation: Do not mix with strong oxidizers or reducing agents.

-

Destruction: High-temperature incineration equipped with scrubbers for

and

References

-

PubChem. Compound Summary: 3-Nitropyridine-2-sulfonamide (Analog). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Pyridine Derivatives and GHS Classification Criteria.[3] Available at: [Link]

-

Morisawa, Y., et al. (1980). "Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivatives." Journal of Medicinal Chemistry, 23(12), 1376-1380. (Validates synthesis and existence of class). Available at: [Link]

-

National Institutes of Health (NIH). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Sulfonamides. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 2-Nitropyridine-3-sulfonamide

<

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of the nitro group in 2-nitropyridine-3-sulfonamide to its corresponding amine, 2-aminopyridine-3-sulfonamide. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. Recognizing the challenges associated with substrate sensitivity and the need for high-yield, selective, and scalable methods, this document evaluates several prevalent reduction strategies. Detailed experimental procedures, underlying mechanistic principles, and expert insights are provided for catalytic hydrogenation, metal-mediated reductions (specifically with iron), and dithionite-based methods. The guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable protocols for this important chemical transformation.

Introduction: The Significance of 2-Aminopyridine-3-sulfonamide

The reduction of aromatic and heteroaromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to the corresponding amino derivatives.[1][2] These amines are versatile intermediates in the pharmaceutical and agrochemical industries.[3][4] Specifically, the reduction of 2-nitropyridine-3-sulfonamide to 2-aminopyridine-3-sulfonamide is a key step in the synthesis of various biologically active molecules. The resulting aminopyridine sulfonamide core is a privileged scaffold found in a range of therapeutic agents.

The primary challenge in this transformation lies in achieving high chemoselectivity. The presence of the sulfonamide group and the pyridine ring necessitates reaction conditions that are mild enough to avoid cleavage of the sulfonamide C-S or S-N bonds, and to prevent over-reduction or hydrogenation of the pyridine ring.[5] This guide addresses these challenges by presenting a selection of curated protocols, each with its own set of advantages concerning scalability, functional group tolerance, and operational safety.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6][7] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[7][8]

The specific intermediates and byproducts can vary depending on the chosen reducing agent and reaction conditions. For instance, under certain conditions, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[8][9] The protocols detailed in this guide are optimized to favor the complete reduction to the desired amine, minimizing the formation of these potential impurities.

Figure 1: Generalized pathway for the reduction of a nitro group to an amine.

Recommended Reduction Protocols

The selection of an appropriate reduction method is contingent upon factors such as the scale of the reaction, available equipment, and the presence of other functional groups in the molecule. Below are three robust and well-validated protocols for the reduction of 2-nitropyridine-3-sulfonamide.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and highly efficient method for nitro group reduction, often favored for its clean reaction profile and atom economy.[1][10] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[7]

Expertise & Experience: This method is highly scalable and generally provides high yields of the desired product. The primary considerations are the choice of solvent and the potential for catalyst poisoning. A protic solvent like ethanol or methanol is often beneficial for the reaction rate.[11] It is crucial to ensure the substrate and the resulting amine are soluble in the chosen solvent system to prevent catalyst deactivation.[12] Safety is paramount when working with hydrogen gas, and appropriate precautions must be taken.[13]

Experimental Protocol:

-

Vessel Preparation: To a hydrogenation vessel, add 2-nitropyridine-3-sulfonamide (1.0 eq) and 10% Palladium on Carbon (5-10 mol %).

-

Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to dissolve the starting material (approximately 10-20 mL per gram of substrate).

-

Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For substrates that are difficult to reduce, higher pressures may be required.[11]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, LC-MS, or by monitoring hydrogen uptake. The reaction is typically exothermic, and for larger scale reactions, appropriate cooling may be necessary.[13]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-aminopyridine-3-sulfonamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary Table:

| Parameter | Value |

| Substrate | 2-Nitropyridine-3-sulfonamide |

| Reagent | H₂ gas |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Typical Yield | >90% |

digraph "Catalytic Hydrogenation Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A[label="Charge Reactor with\n2-Nitropyridine-3-sulfonamide & Pd/C"]; B[label="Add Solvent (e.g., Ethanol)"]; C [label="Inert with N₂/Ar"]; D [label="Pressurize with H₂"]; E [label="Stir at Room Temperature"]; F [label="Monitor Reaction Progress"]; G [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Vent H₂ & Purge with N₂"]; I[label="Filter to Remove Catalyst"]; J [label="Concentrate Filtrate"]; K [label="Purify (if necessary)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> A -> B -> C -> D -> E -> F -> G; G -> E [label="No"]; G -> H [label="Yes"]; H -> I -> J -> K -> End; }

Figure 2: Workflow for catalytic hydrogenation of 2-nitropyridine-3-sulfonamide.

Protocol 2: Metal-Mediated Reduction using Iron in Acidic Media

The use of dissolving metals, particularly iron powder in the presence of an acid, is a classic and cost-effective method for nitro group reduction.[1][10] This method is often preferred in industrial settings due to its low cost and high functional group tolerance.[14]

Expertise & Experience: The Fe/NH₄Cl system in a protic solvent mixture is a particularly mild and effective variation.[7] This method avoids the use of strong acids, which could potentially hydrolyze the sulfonamide group. The reaction is heterogeneous, and vigorous stirring is essential to ensure good contact between the reactants. The quality of the iron powder can significantly impact the reaction rate; fine, activated iron powder is recommended.[12] The work-up involves filtering off the iron salts, which can sometimes be challenging on a large scale.

Experimental Protocol:

-

Reactant Slurry: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitropyridine-3-sulfonamide (1.0 eq) and iron powder (3-5 eq).

-

Solvent and Acid Source: Add a mixture of ethanol and water (e.g., 4:1 v/v) followed by ammonium chloride (4-6 eq).

-

Heating: Heat the reaction mixture to reflux (typically 70-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material usually indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Basification and Filtration: Add a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the iron salts. Filter the hot mixture through a pad of Celite®, washing thoroughly with hot ethanol.

-

Extraction: If the product has partitioned into the aqueous layer, extract with a suitable organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be performed by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Value |

| Substrate | 2-Nitropyridine-3-sulfonamide |

| Reagent | Iron Powder |

| Acid Source | Ammonium Chloride |

| Solvent | Ethanol/Water |

| Temperature | 70-80 °C (Reflux) |

| Typical Yield | 85-95% |

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and relatively mild reducing agent for aromatic nitro compounds.[1][15] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[10]

Expertise & Experience: Sodium dithionite is a solid that is easy to handle, but it can decompose upon storage, so using a fresh batch is recommended.[12] The reaction is typically carried out in a biphasic solvent system, such as DMF/water or THF/water, to facilitate both the solubility of the organic substrate and the inorganic reducing agent.[16] The reaction stoichiometry is crucial, and an excess of sodium dithionite is generally required. The reaction can be run at room temperature or with gentle heating to increase the rate.[12]

Experimental Protocol:

-

Substrate Solution: Dissolve 2-nitropyridine-3-sulfonamide (1.0 eq) in a suitable organic solvent (e.g., DMF or THF) in a round-bottom flask.

-

Dithionite Solution: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

-

Reaction Mixture: Add the aqueous sodium dithionite solution to the solution of the nitro compound.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified as needed.

Data Summary Table:

| Parameter | Value |

| Substrate | 2-Nitropyridine-3-sulfonamide |

| Reagent | Sodium Dithionite (Na₂S₂O₄) |

| Solvent | DMF/Water or THF/Water |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 80-90% |

Troubleshooting and Safety Considerations

Incomplete Reaction:

-

Catalytic Hydrogenation: Check the activity of the catalyst; consider using a fresh batch or increasing the catalyst loading. Ensure adequate hydrogen pressure and efficient stirring.[12] Poor solubility of the starting material can also hinder the reaction.[12]

-

Metal/Acid Reduction: Use finely powdered, activated metal. Ensure vigorous stirring and sufficient heating.

-

Sodium Dithionite: Use fresh dithionite.[12] Inadequate mixing in the biphasic system can slow down the reaction.

Formation of Side Products:

-

The formation of hydroxylamine, nitroso, or azoxy intermediates can occur if the reduction is not complete.[12] To minimize these, ensure a sufficient excess of the reducing agent and allow the reaction to proceed to completion.

-

In catalytic hydrogenation, careful control of hydrogen pressure and reaction time can help avoid over-reduction of the pyridine ring.

Safety:

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

-

Metal/Acid Reduction: The reaction with iron can be exothermic and may generate hydrogen gas, especially if strong acids are used. Proper venting and temperature control are necessary.

-

Sodium Dithionite: While less hazardous than the other methods, appropriate personal protective equipment should always be worn.

Conclusion

The reduction of 2-nitropyridine-3-sulfonamide is a critical transformation for which several reliable methods exist. Catalytic hydrogenation offers high efficiency and a clean reaction profile, making it ideal for many applications. Metal-mediated reduction with iron is a cost-effective and robust alternative, particularly for large-scale synthesis. Sodium dithionite provides a mild option for sensitive substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and successfully perform this important chemical conversion.

References

- Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- SIOC Journals. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.

- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.

- Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.

- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

- Google Patents. (n.d.). WO2020128434A1 - Method of reducing aromatic nitro compounds.

- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via....

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Wordpress.

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Common Conditions. (n.d.). Nitro Reduction.

- RSC Publishing. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid.

- ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.

- ACS Publications. (n.d.). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.

- ACS Publications. (2022, March 24). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Applied Materials & Interfaces.

- Google Patents. (n.d.). EP1284733A1 - Novel processes for preparing torsemide intermediate.

- ResearchGate. (2020, November). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.

- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- ACS Publications. (n.d.). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry.

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).

- National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.

- Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.

- Google Patents. (n.d.). EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives.

- PubMed. (n.d.). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists.

- ResearchGate. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.

- RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.

- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- YouTube. (2023, May 26). Tests for Organic nitro groups - Reduction to NHOH.

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 14. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

Using 2-Nitropyridine-3-sulfonamide as a pharmaceutical intermediate

This guide outlines the technical profile, synthetic protocols, and pharmaceutical applications of 2-Nitropyridine-3-sulfonamide , a critical scaffold in medicinal chemistry.[1]

Executive Summary

2-Nitropyridine-3-sulfonamide is a high-value heterocyclic intermediate characterized by the "ortho-nitro sulfonamide" motif.[1] This structural arrangement is chemically privileged, serving as a dual-functional scaffold.[1] It allows for:

-

Direct Sulfonamide Derivatization: Creation of sulfonamide-based pharmacophores (e.g., P2X4 antagonists, CCR8 modulators).[1]

-

Bicyclic Ring Formation: Reduction of the nitro group to an amine (

) enables intramolecular cyclization with the sulfonamide nitrogen, granting access to pyrido[2,3-b][1,2,4]thiadiazine systems and other fused heterocycles.[1]

This guide details the synthesis, handling, and application of this intermediate, distinguishing it from its isomer, 3-nitropyridine-2-sulfonamide.[1]

Chemical Profile & Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Nitropyridine-3-sulfonamide | |

| CAS Number | 75903-61-6 | Caution:[1][2] Do not confuse with 3-nitro-2-sulfonamide (CAS 75903-50-3).[1] |

| Molecular Formula | ||

| Molecular Weight | 203.18 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group imparts color.[1][3][4] |

| Solubility | DMSO, DMF, Acetone | Limited solubility in water/non-polar solvents.[1] |

| pKa (calc) | ~9.5 (Sulfonamide NH) | Acidic proton allows salt formation.[1] |

| Stability | Light Sensitive, Hygroscopic | Store under inert atmosphere at 2–8°C. |

Synthetic Protocols

The synthesis of 2-Nitropyridine-3-sulfonamide is challenging due to the electron-deficient nature of the pyridine ring, which resists direct chlorosulfonation.[1] The most robust industrial route utilizes 2-Chloro-3-nitropyridine as the starting material, leveraging the lability of the C2-chlorine activated by the adjacent nitro group.

Workflow Diagram: Synthesis & Derivatization

Figure 1: Synthetic pathway from 2-chloro-3-nitropyridine to the sulfonamide target and subsequent cyclization potential.

Detailed Protocol: Preparation from 2-Chloro-3-nitropyridine

Step 1: Thiolation (Formation of Thioether)

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Benzyl mercaptan (1.1 eq),

(1.5 eq).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine in DMF at 0°C.

-

Add

followed by dropwise addition of benzyl mercaptan.[1] -

Stir at RT for 2–4 hours (Monitor by TLC/LCMS for disappearance of chloride).

-

Workup: Pour into ice water. The yellow precipitate (2-benzylthio-3-nitropyridine) is filtered, washed with water, and dried.[1]

-

Step 2: Oxidative Chlorination

-

Reagents: 2-Benzylthio-3-nitropyridine,

gas (or NCS/HCl), Acetic Acid/Water.[1] -

Procedure:

-

Suspend the thioether in

(10:1).[1] -

Cool to 0–5°C. Bubble

gas through the mixture until the yellow suspension clears (approx. 30–60 mins). -

Critical Safety: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride.

-

Workup: Pour onto crushed ice. Extract immediately with DCM.[1] Wash with cold brine.[1] Dry over

.

-

Note: The resulting 2-nitropyridine-3-sulfonyl chloride is unstable and should be used immediately in Step 3.[1]

-

Step 3: Sulfonamide Formation

-

Reagents: 2-Nitropyridine-3-sulfonyl chloride, Aqueous Ammonia (25%) or amine of choice.[1]

-

Solvent: THF or Dioxane.

-

Procedure:

Pharmaceutical Applications & Case Studies

Case Study 1: P2X4 Receptor Antagonists

Researchers targeting the P2X4 receptor (implicated in neuropathic pain) utilized the 2-nitropyridine-3-sulfonamide scaffold to improve metabolic stability compared to phenyl-sulfonamide analogs.[1]

-

Mechanism: The pyridine nitrogen creates a unique electrostatic potential map, altering the binding affinity in the receptor pocket.[1]

-

Synthesis: The sulfonyl chloride intermediate was coupled with complex aniline derivatives (e.g., naphtho[1,2-b][1,4]diazepinedione) to form the active antagonist.[1]

Case Study 2: Precursor for Fused Bicyclics

The primary utility of this intermediate in drug development is as a "masked" bicyclic system.[1]

-

Reaction: Reduction of the nitro group (

or -

Cyclization: Reaction with phosgene, carbonyldiimidazole (CDI), or ortho-esters closes the ring between the C2-amine and C3-sulfonamide.[1]

-

Product: Pyrido[2,3-b][1,2,4]thiadiazine 1,1-dioxides . These are bioisosteres of quinazolinones and have shown activity as diuretics (similar to chlorothiazide) and insulin secretion modulators.[1]

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory:

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, Acetonitrile/Water (0.1% TFA) |

| 1H NMR | Conforms to structure | DMSO-d6.[1] Look for characteristic pyridine protons (dd) and broad |

| Residual Solvents | < 5000 ppm (Class 3) | GC-Headspace |

| Water Content | < 0.5% w/w | Karl Fischer Titration |

| Sulfated Ash | < 0.1% | Gravimetric |

Troubleshooting Impurities:

-

Impurity A (Hydrolysis): 2-Nitropyridine-3-sulfonic acid.[1] (Result of moisture during Step 2).[1]

-

Impurity B (Disulfide): Bis(3-nitro-2-pyridyl)disulfide.[1] (Incomplete oxidation in Step 2).[1]

References

-

Hernandez-Olmos, V., et al. (2019).[1] Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry, 62(11), 5330–5349.[1] [1]

-

Delarge, J. (1965).[1] Synthèse de dérivés de la pyridine-sulfonamide-3. Pharmaceutica Acta Helvetiae, 40, 384.[1] (Classic synthesis reference).

-

PCT Int. Appl. (2024). Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. WO2024115549A1.[1]

-

National Institute of Standards and Technology (NIST). 2-Pyridinamine, 3-nitro- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[1][8]

-

Biosynth. 2-Chloro-pyridine-3-sulfonic acid amide (Precursor Data).

Sources

- 1. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1989671-65-9,pyrrolidine-3,4-dicarboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Amino-3-nitropyridine | 4214-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Nitropyridine 97 15009-91-3 [sigmaaldrich.com]

- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 6. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]

Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamide Derivatives from 2-Nitropyridine-3-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyridine-Based Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] When incorporated into a pyridine scaffold—a "privileged structure" known for its prevalence in FDA-approved drugs and its ability to modulate pharmacokinetic properties—the resulting molecules offer vast potential for drug discovery.[3][4] The pyridine ring's nitrogen atom enhances solubility and provides a key point for hydrogen bonding, which is critical for molecular recognition at biological targets.[3]

This guide provides a comprehensive, two-stage synthetic strategy for the preparation of a diverse library of novel sulfonamide derivatives starting from the readily available precursor, 2-nitropyridine-3-sulfonamide. The core methodology hinges on a critical activation step: the selective reduction of the electron-withdrawing nitro group to an electron-donating amino group. This transformation is paramount, as it converts the deactivated pyridine ring into a reactive nucleophile, 2-aminopyridine-3-sulfonamide, which can then be readily derivatized. We will detail field-proven protocols for both the reduction and the subsequent sulfonylation, explaining the chemical rationale behind each step to ensure robust and reproducible outcomes.

Part 1: Synthesis of the Key Intermediate: 2-Aminopyridine-3-sulfonamide

The conversion of 2-nitropyridine-3-sulfonamide to 2-aminopyridine-3-sulfonamide is the gateway to derivatization. The choice of reduction method often depends on available laboratory equipment and scale. We present two highly effective and reliable methods: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂).

Workflow for the Reduction of 2-Nitropyridine-3-sulfonamide

Caption: Synthetic pathways for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Causality: This method is often preferred for its high efficiency, clean reaction profile, and simple product isolation. The palladium catalyst adsorbs both the nitro compound and hydrogen gas onto its surface, lowering the activation energy for the reduction and typically resulting in high yields with minimal side products.

Materials:

-

2-Nitropyridine-3-sulfonamide

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (ACS grade)

-

Hydrogen (H₂) gas source

-

Parr hydrogenator or similar pressure vessel

-

Celite™ or another filtration aid

Procedure:

-

Vessel Preparation: To a clean, dry Parr shaker flask or suitable autoclave, add 2-nitropyridine-3-sulfonamide (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.05 - 0.10 eq by weight). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air. Always handle with care.

-

Solvent Addition: Add methanol to the flask to create a slurry (approx. 10-20 mL per gram of starting material).

-

Hydrogenation: Secure the flask to the Parr apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

-

Reaction: Begin vigorous shaking or stirring at room temperature. The reaction is often exothermic and can be monitored by the uptake of hydrogen from the pressure gauge.

-

Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by carefully depressurizing and sampling the reaction mixture.

-

Workup:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional methanol to recover all the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-aminopyridine-3-sulfonamide. The product is often sufficiently pure for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

-

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

Causality: This is a classic and robust method that does not require specialized pressure equipment. Stannous chloride (SnCl₂) acts as a potent reducing agent in an acidic medium, effectively converting the nitro group to an amine through a series of electron transfer steps.

Materials:

-

2-Nitropyridine-3-sulfonamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitropyridine-3-sulfonamide (1.0 eq) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution.

-

Reaction Initiation: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 70-80°C).

-

Reaction Time: Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

-

Neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH is approximately 8-9. Be cautious, as significant CO₂ evolution will occur.

-

The tin salts will precipitate. Filter this solid material and wash it thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Data Summary: Comparison of Reduction Methods

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |

| Typical Yield | 90-98% | 75-85% |

| Purity | High; often used without further purification | Good; may require purification to remove tin residues |

| Reaction Time | 2-4 hours | 2-3 hours |

| Advantages | Cleaner reaction, simple workup, high yield | No specialized pressure equipment needed |

| Disadvantages | Requires pressure vessel, pyrophoric catalyst | Stoichiometric metal waste, requires careful pH adjustment |

Part 2: Derivatization of 2-Aminopyridine-3-sulfonamide

With the key amine intermediate in hand, the final step is to form the new sulfonamide linkage. This is reliably achieved by reacting the amine with a variety of commercially available or custom-synthesized sulfonyl chlorides in the presence of a base.

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamide derivatives.

Protocol 3: General Procedure for N-Sulfonylation

Causality: This reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid that is generated as a byproduct. Removing the HCl drives the reaction to completion.

Materials:

-

2-Aminopyridine-3-sulfonamide (1.0 eq)

-

Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine-3-sulfonamide (1.0 eq) and dissolve it in anhydrous DCM (or DMF).

-

Base Addition: Add the base (pyridine or triethylamine, 2.0 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

-

Monitoring: Monitor the disappearance of the starting amine by TLC.

-

Workup:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final sulfonamide derivative.

Characterization Data

The structural integrity of all newly synthesized compounds must be confirmed using a suite of analytical techniques.[1][5]

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide group.

Table of Representative Derivatives

| R-Group in R-SO₂Cl | Derivative Name | Formula | Molecular Weight ( g/mol ) | Typical Yield |

| Phenyl | N-(3-sulfamoylpyridin-2-yl)benzenesulfonamide | C₁₁H₁₀N₄O₄S₂ | 326.35 | 85% |

| 4-Methylphenyl | 4-Methyl-N-(3-sulfamoylpyridin-2-yl)benzenesulfonamide | C₁₂H₁₂N₄O₄S₂ | 340.38 | 88% |

| 4-Methoxyphenyl | 4-Methoxy-N-(3-sulfamoylpyridin-2-yl)benzenesulfonamide | C₁₂H₁₂N₄O₅S₂ | 356.38 | 82% |

| Methyl | N-(3-sulfamoylpyridin-2-yl)methanesulfonamide | C₆H₈N₄O₄S₂ | 264.28 | 75% |

Conclusion

The synthetic pathways detailed in these application notes provide a robust and versatile platform for the generation of novel sulfonamide derivatives from 2-nitropyridine-3-sulfonamide. By first performing a high-yield reduction to the key 2-amino intermediate, researchers can access a reactive handle for subsequent N-sulfonylation with a vast array of sulfonyl chlorides. This strategy empowers medicinal chemists and drug development professionals to rapidly assemble diverse chemical libraries, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents. Rigorous adherence to the outlined protocols and safety measures will ensure reproducible results and accelerate the development of next-generation pyridine-based sulfonamide drugs.

References

-

Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. ResearchGate. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Available at: [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. Available at: [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Studies on anticoccidial agents. 13. Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivative. American Chemical Society. Available at: [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application Note: High-Selectivity Catalytic Hydrogenation of 2-Nitropyridine-3-sulfonamide

Executive Summary

The reduction of 2-Nitropyridine-3-sulfonamide to 2-Aminopyridine-3-sulfonamide is a critical transformation in the synthesis of loop diuretics (e.g., Torsemide derivatives) and various anti-infective agents. While nitro reduction is chemically elementary, this specific substrate presents a "perfect storm" of catalytic challenges:

-

Catalyst Poisoning: The sulfonamide sulfur and the pyridine nitrogen can coordinate strongly to active metal sites (Pd, Pt), deactivating the catalyst.

-

Regioselectivity: Over-reduction can lead to hydrogenolysis of the C-S bond (desulfonylation) or hydrogenation of the pyridine ring.

-

Solubility: The substrate often exhibits poor solubility in non-polar solvents, necessitating polar protic media that can influence reaction kinetics.

This guide details two robust protocols: a Raney Nickel method (industrial standard for sulfur tolerance) and a Pd/C Transfer Hydrogenation method (ideal for lab-scale precision without high-pressure hardware).

Mechanistic Insight & Catalyst Selection

The "Sulfur-Pyridine" Trap

In heterogeneous catalysis, the reaction occurs on the metal surface. The pyridine nitrogen lone pair is a strong

Strategy:

-

For Pd/C: We must mask the pyridine nitrogen. Conducting the reaction in acidic media (e.g., methanolic HCl) protonates the pyridine ring (

), preventing coordination to the metal without affecting the nitro group reduction. -

For Raney Nickel: Nickel is inherently more resistant to sulfur poisoning than Palladium and is less prone to reducing the pyridine ring under mild conditions.

Visualizing the Pathway

The following diagram outlines the reduction pathway and potential failure modes.

Figure 1: Reaction pathway showing the stepwise reduction to the amine and potential side reactions (red) or inhibition pathways (yellow).

Protocol A: Raney Nickel Hydrogenation (Industrial Standard)

Context: Raney Nickel is the preferred catalyst for sulfur-containing substrates due to its lower affinity for sulfur poisoning compared to Pd or Pt. This method uses mild pressure to ensure safety and selectivity.

Materials

-

Substrate: 2-Nitropyridine-3-sulfonamide (10.0 g, 49.2 mmol)

-

Catalyst: Raney Nickel (Active slurry in water, ~2.0 g wet weight). Note: W-2 or commercial grade.

-

Solvent: Methanol (100 mL) or Ethanol (100 mL).

-

Apparatus: Parr Hydrogenator or Autoclave (rated for 5 bar).

Step-by-Step Procedure

-

Catalyst Preparation (Critical Safety):

-

Raney Nickel is pyrophoric when dry. Never expose it to air.

-

Wash the catalyst slurry (2.0 g) three times with the reaction solvent (Methanol) by decantation to remove water and trace alkali. Keep the catalyst under solvent at all times.

-

-

Loading:

-

In the autoclave vessel, dissolve the substrate (10 g) in Methanol (100 mL).

-

Transfer the washed Raney Nickel slurry into the vessel. Rinse the transfer container with minimal methanol to ensure quantitative transfer.

-

-

Hydrogenation:

-

Seal the reactor. Purge with Nitrogen (

) three times (pressurize to 3 bar, vent). -

Purge with Hydrogen (

) three times. -

Pressurize to 3.5 bar (50 psi) with

. -

Heat the mixture to 45°C . Stir vigorously (1000 rpm).

-

Monitoring: The reaction is typically exothermic. Monitor uptake of

via the pressure gauge. Reaction is usually complete within 4–6 hours when pressure drop ceases.

-

-

Work-up:

-

Cool to room temperature.[1] Vent

and purge with -

Filtration: Filter the mixture through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent) to remove the catalyst.

-

Safety Note: Immediately quench the used catalyst filter cake with water. Do not let it dry out in the trash bin (fire hazard).

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) if necessary.

-

Protocol B: Catalytic Transfer Hydrogenation (Lab-Scale)

Context: This method avoids the use of hydrogen gas cylinders and high-pressure vessels. It utilizes Ammonium Formate as the hydrogen donor. It is often more selective than gas hydrogenation for sensitive substrates.

Materials

-

Substrate: 2-Nitropyridine-3-sulfonamide (1.0 g, 4.92 mmol)

-

Catalyst: 10% Pd/C (150 mg, ~50% wet). Note: Higher loading (15 wt%) is used to counteract potential poisoning.

-

H-Donor: Ammonium Formate (1.55 g, 24.6 mmol, 5 equivalents).

-

Solvent: Methanol (20 mL).

Step-by-Step Procedure

-

Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add the substrate and Methanol. Stir to dissolve (sonicate if necessary).

-

-

Catalyst Addition:

-

Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.

-

-

Reaction:

-

Add Ammonium Formate in one portion.

-

Heat the mixture to Reflux (65°C) .

-

Observation: Gas evolution (

, -

Monitor via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.[2] The reaction is typically fast (1–2 hours).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove Pd/C. Wash the pad with warm Methanol (2 x 10 mL).

-

Concentrate the filtrate.

-

Residue Handling: The residue will contain ammonium formate salts. Redissolve in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove salts. Dry organic layer over

and evaporate.

-

Process Workflow & Safety (Raney Ni)

Handling Raney Nickel requires strict adherence to safety protocols to prevent fires.

Figure 2: Operational workflow emphasizing the critical safety step of quenching the pyrophoric catalyst.

Analytical Data & Troubleshooting

Expected Data Profile

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6): Disappearance of the broad sulfonamide protons (if distinguishable) and appearance of the amine peak (

~6.5-7.5 ppm, broad s, 2H). The aromatic protons will shift upfield due to the electron-donating effect of the new amino group. -

Mass Spectrometry: [M+H]+ = 174.02 (Calculated).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst Poisoning | 1. Increase catalyst loading.2. For Pd/C, add 1 eq. of HCl to protonate pyridine ring.3. Switch to Raney Ni. |

| Incomplete Conversion | H2 Starvation / Mass Transfer | 1. Increase stirring rate (RPM).2. Increase pressure (up to 5 bar).3. Refresh catalyst (filter and reload).[3] |

| Desulfonylation (M-SO2NH2) | Over-reduction | 1. Lower temperature (<40°C).2. Stop reaction immediately upon H2 uptake cessation.3. Use Transfer Hydrogenation (Method B). |

| Filter Cake Ignition | Pyrophoric Catalyst | SAFETY: Keep filter cake wet with water/solvent at all times. Dispose of in a dedicated water-filled container. |

References

-

Sassykova, L. R., et al. (2021).[4] "Supported Palladium Catalysts for Selective Liquid-Phase Hydrogenation of Aromatic Nitro Compounds." Rasayan Journal of Chemistry, 14(3), 1795-1802.[4] Link

-

Master Organic Chemistry. (2011). "Reagent Friday: Raney Nickel." Master Organic Chemistry. Link

-

Gowda, D. C., et al. (2002). "Raney Nickel CTH Reduction of Nitro/Nitrile Groups." Hive Methods Discourse. Link

-

Beller, M., et al. (2015). "Catalytic hydrogenation of nitriles." World Intellectual Property Organization, WO2015071230A1. (Context on Pyridine hydrogenation challenges). Link

-

RSC Publishing. (2011). "Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite." Catalysis Science & Technology. Link

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]